TAS4464 -

TAS4464

Catalog Number: EVT-283487
CAS Number:
Molecular Formula: C21H23FN6O6S
Molecular Weight: 506.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAS4464, chemically known as 7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a novel and highly potent small molecule inhibitor of NEDD8-activating enzyme (NAE). [, , , , , , , , , , , , ] Developed by Taiho Pharmaceutical Co., Ltd., TAS4464 exhibits high selectivity for NAE compared to other E1 enzymes like ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE). [, , , , ] This selectivity makes it a valuable tool in scientific research for investigating the roles of NAE and the NEDD8 conjugation pathway in various cellular processes and disease models.

Chemical Reactions Analysis

The primary chemical reaction associated with TAS4464 is its interaction with NAE. TAS4464 acts as a mechanism-based inhibitor, forming a covalent adduct with NEDD8. [] This NEDD8-TAS4464 adduct effectively blocks the enzymatic activity of NAE, preventing the transfer of NEDD8 to its target proteins. []

Mechanism of Action

TAS4464 specifically targets NAE, the enzyme responsible for initiating the NEDD8 conjugation pathway. [, , , , , , , , , ] By inhibiting NAE, TAS4464 disrupts the activation of cullin-RING ubiquitin ligases (CRLs). [, , , , , , , , , , , ] CRLs are critical for ubiquitination and subsequent degradation of various regulatory proteins involved in cell cycle progression, DNA replication, and signal transduction. [, , , , , , , , , , ] The accumulation of these CRL substrates ultimately leads to cell cycle arrest, DNA damage, and apoptosis in cancer cells. [, , , , , , , , , , , , ] Notably, TAS4464 demonstrates more potent and sustained inhibition of NAE compared to MLN4924, another NAE inhibitor. [, , , ]

Applications
  • Acute Myeloid Leukemia (AML): TAS4464 effectively induced apoptosis in AML cell lines by activating both intrinsic and extrinsic apoptotic pathways. [, ] It achieved this by modulating the levels of pro-apoptotic (Noxa) and anti-apoptotic (c-FLIP) proteins, primarily through the regulation of c-Myc, a CRL substrate. [, ]
  • Endometrial Cancer (EMC): TAS4464 exhibited potent antitumor activity in EMC cell lines and xenograft models. [] The compound induced DNA damage, cell cycle arrest, and apoptosis, suggesting its potential as a novel therapeutic agent for EMC. []
  • Multiple Myeloma (MM): Research indicates that TAS4464 effectively inhibits the growth and survival of MM cells, even in the presence of bone marrow stromal cells, suggesting its potential to overcome the protective effects of the tumor microenvironment. [, ] The mechanism of action involves the inactivation of both canonical and non-canonical NF-κB pathways, leading to decreased expression of NF-κB target genes and ultimately cell death. [, ] This dual inhibitory effect on NF-κB pathways distinguishes TAS4464 from bortezomib, a standard MM treatment that primarily targets the non-canonical pathway. [, ] TAS4464 also showed synergistic effects with other established MM therapies like bortezomib, lenalidomide/dexamethasone, daratumumab, and elotuzumab, highlighting its potential for combination therapies. []
  • Sarcomas: TAS4464 showed significant antitumor activity against various sarcoma cell lines, particularly rhabdomyosarcoma (RMS) and clear cell sarcoma (CCS). [] Its mechanism involves cell cycle dysregulation through the accumulation of CRL substrate proteins, leading to apoptosis. [] Notably, TAS4464 displayed promising results in pazopanib-resistant CCS models, suggesting its potential in overcoming drug resistance. []
  • Diffuse Large B-cell Lymphoma (DLBCL): TAS4464 demonstrated promising results in treating activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). [] It effectively inhibited the growth and survival of ABC-DLBCL cells, including those resistant to BTK, PI3Kδ, and IRAK4 inhibitors. [] This effect is attributed to the inactivation of the NF-κB pathway through the accumulation of phosphorylated IκBα, indicating its potential to overcome resistance mechanisms in this aggressive lymphoma subtype. []
  • Cytomegalovirus Infection: TAS4464 demonstrated antiviral activity against both human and mouse cytomegaloviruses. [] This finding, along with the antiviral effect observed with MLN4924, suggests that NAE and the neddylation pathway are potential targets for antiviral drug development. []
Future Directions
  • Conducting in-depth research on the long-term effects and potential toxicity of TAS4464 is vital for its clinical development. []
  • Identifying predictive biomarkers of response to TAS4464 will facilitate personalized treatment strategies and improve clinical outcomes. []

Note: While TAS4464 has shown promise in preclinical studies, its safety and efficacy in humans are still under investigation in clinical trials. [] Further research is essential to translate these promising preclinical findings into effective and safe therapies for cancer patients.

Relevance: MLN4924 is a first-in-class NAE inhibitor and serves as a direct comparator to TAS4464 in many studies. [, , , , ] TAS4464 demonstrates superior potency, selectivity, and pharmacokinetic properties compared to MLN4924, leading to enhanced antitumor activity and a more favorable safety profile. [, ]

Doxorubicin (DXR)

Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers, including soft tissue sarcomas (STS). It exerts its anticancer effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and free radical generation. []

Relevance: Doxorubicin serves as a standard chemotherapy comparator to TAS4464 in preclinical studies of STS. [] TAS4464 exhibits significantly higher potency than doxorubicin in inhibiting the growth of STS cell lines, suggesting its potential as a more effective treatment option. []

Pazopanib

Compound Description: Pazopanib is a multi-target tyrosine kinase inhibitor approved for treating advanced soft tissue sarcoma (STS) and advanced renal cell carcinoma. It inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit, thereby interfering with tumor angiogenesis and growth. []

Relevance: Pazopanib is a targeted therapy option for STS, and its efficacy is limited in some cases. [] TAS4464 demonstrated significant antitumor activity in a pazopanib-insensitive STS xenograft model, suggesting its potential to overcome resistance mechanisms and provide a therapeutic option for patients who do not benefit from pazopanib. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma (MM). It blocks the proteasome's chymotrypsin-like activity, leading to the accumulation of misfolded proteins and induction of apoptosis in MM cells. [, ]

Relevance: Bortezomib serves as a standard therapeutic agent for MM and a comparator to TAS4464 in preclinical studies. [, ] While both compounds demonstrate anti-MM activity, TAS4464 shows superior efficacy in inhibiting both canonical and non-canonical NF-κB pathways compared to bortezomib, which only affects the non-canonical pathway. [, ] Additionally, TAS4464 synergizes with bortezomib in inhibiting MM cell growth. []

Lenalidomide/Dexamethasone

Compound Description: Lenalidomide is an immunomodulatory drug, and dexamethasone is a corticosteroid, both are commonly used in combination for treating multiple myeloma (MM). Lenalidomide exhibits multiple mechanisms of action, including direct anti-MM effects, immunomodulation, and inhibition of angiogenesis. Dexamethasone induces apoptosis in MM cells and enhances the activity of lenalidomide. []

Relevance: The combination of lenalidomide and dexamethasone represents a standard treatment regimen for MM. [] TAS4464 demonstrates synergistic anti-tumor activity when combined with lenalidomide/dexamethasone, suggesting its potential for enhancing the efficacy of this established therapy in MM. []

Daratumumab

Compound Description: Daratumumab is a monoclonal antibody targeting CD38, a cell surface receptor highly expressed on multiple myeloma (MM) cells. It induces MM cell death through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis induction. []

Relevance: Daratumumab is a targeted therapy option for MM, and its combination with other agents is being explored to improve treatment outcomes. [] TAS4464 synergistically enhances the antitumor activity of daratumumab, indicating its potential for combination therapy in MM. []

Elotuzumab

Compound Description: Elotuzumab is a monoclonal antibody targeting signaling lymphocytic activation molecule F7 (SLAMF7), a cell surface receptor expressed on multiple myeloma (MM) cells and natural killer (NK) cells. It primarily exerts its anti-MM activity through antibody-dependent cellular cytotoxicity (ADCC) mediated by NK cells. []

Relevance: Elotuzumab is another targeted therapy option for MM, and its combination with other agents is under investigation to enhance treatment efficacy. [] TAS4464 displays synergistic effects with elotuzumab in inhibiting MM cell growth, highlighting its potential for combination therapy in MM. []

Properties

Product Name

TAS4464

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine

Molecular Formula

C21H23FN6O6S

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1

InChI Key

TZTRUHFXPVXWRD-QTQZEZTPSA-N

SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O

Solubility

Soluble in DMSO

Synonyms

TAS4464; TAS-4464; TAS 4464.

Canonical SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O

Isomeric SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.